molecular formula C27H37N7O7 B1254441 Glomecidin

Glomecidin

Cat. No. B1254441
M. Wt: 571.6 g/mol
InChI Key: NNIBMMQVFDWAAF-ABHIBMEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glomecidin is a natural product found in Streptomyces lavendulae with data available.

Scientific Research Applications

Antifungal Properties

  • Glomecidin was identified as an antibiotic produced by Streptomyces lavendulae H698 SY2, exhibiting significant antifungal activities. This discovery opens avenues for its potential use in treating fungal infections (Kunihiro & Kaneda, 2003).

Soil and Plant Health

  • Research on soil fungi, particularly the genus Glomus, to which Glomecidin is related, indicates its potential role in the health of soil and plants. This includes its impact on soil microbial activity and carbon mineralization, important for agricultural and ecological studies (Kumari, 2020).

Soil Protein and Ecosystems

  • Glomalin, a soil protein produced by arbuscular mycorrhizal fungi, which includes Glomus species, plays a role in soil aggregation and carbon storage. This aspect of research is crucial for understanding land-use change effects on ecosystems (Rillig et al., 2003).

Role in Kidney Health

  • Studies related to glomerular health, a term phonetically similar to Glomecidin, explore various aspects of kidney diseases and treatments. These studies, while not directly related to Glomecidin, contribute to the broader understanding of glomerular filtration and health (Schwartz & Work, 2009).

properties

Product Name

Glomecidin

Molecular Formula

C27H37N7O7

Molecular Weight

571.6 g/mol

IUPAC Name

(3R,6R,9S)-6-[(2R)-butan-2-yl]-13,14-dihydroxy-3-(1H-imidazol-5-ylmethyl)-9-[(4-methoxyphenyl)methyl]-1,4,7,10,16-pentazabicyclo[10.4.0]hexadecane-2,5,8,11-tetrone

InChI

InChI=1S/C27H37N7O7/c1-4-14(2)21-25(38)32-19(10-16-11-28-13-29-16)27(40)34-22(23(36)20(35)12-30-34)26(39)31-18(24(37)33-21)9-15-5-7-17(41-3)8-6-15/h5-8,11,13-14,18-23,30,35-36H,4,9-10,12H2,1-3H3,(H,28,29)(H,31,39)(H,32,38)(H,33,37)/t14-,18+,19-,20?,21-,22?,23?/m1/s1

InChI Key

NNIBMMQVFDWAAF-ABHIBMEJSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H]1C(=O)N[C@@H](C(=O)N2C(C(C(CN2)O)O)C(=O)N[C@H](C(=O)N1)CC3=CC=C(C=C3)OC)CC4=CN=CN4

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)N2C(C(C(CN2)O)O)C(=O)NC(C(=O)N1)CC3=CC=C(C=C3)OC)CC4=CN=CN4

synonyms

glomecidin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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